1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea
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Overview
Description
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea is a compound known for its unique chemical structure and properties. It features a thiourea core substituted with a benzyl group and a 3,5-bis(trifluoromethyl)phenyl group.
Preparation Methods
The synthesis of 1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with benzylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The resulting product is then purified through recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation
Chemical Reactions Analysis
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Scientific Research Applications
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea has a wide range of applications in scientific research:
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying enzyme-substrate interactions and protein folding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea primarily involves its ability to form strong hydrogen bonds. This property allows it to stabilize transition states and activate substrates in catalytic reactions. The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, facilitating various organic transformations .
Comparison with Similar Compounds
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea is unique due to its specific substitution pattern and the presence of trifluoromethyl groups, which enhance its reactivity and stability. Similar compounds include:
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of thiourea derivatives.
3,5-Bis(trifluoromethyl)aniline: A precursor in the synthesis of various trifluoromethyl-substituted compounds.
These compounds share similar structural features but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C16H12F6N2S |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
1-benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C16H12F6N2S/c17-15(18,19)11-6-12(16(20,21)22)8-13(7-11)24(14(23)25)9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,23,25) |
InChI Key |
PXTYWHNQUJKNQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=S)N |
Origin of Product |
United States |
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